molecular formula C18H18ClN3O3S2 B2605013 N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide CAS No. 1189958-96-0

N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide

Cat. No. B2605013
CAS RN: 1189958-96-0
M. Wt: 423.93
InChI Key: QKFVPZGUPOHROU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C18H18ClN3O3S2 and its molecular weight is 423.93. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Synthesis and Bioactivities of Pyrazoline Benzensulfonamides : Pyrazoline and sulfonamide pharmacophores have been synthesized, exhibiting potent activity against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These compounds demonstrated inhibition potencies with low cytotoxicity and tumor selectivity, indicating their potential as novel inhibitors for therapeutic applications (Ozmen Ozgun et al., 2019).

Endothelin Receptor Antagonism

2-Aryloxycarbonylthiophene-3-sulfonamides : A study on 2-aryloxycarbonylthiophene-3-sulfonamides revealed their potential as highly selective, potent antagonists at endothelin receptors, showcasing the therapeutic potential of sulfonamide derivatives in cardiovascular diseases (Raju et al., 1997).

Antibacterial Activities

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Research into new heterocyclic compounds containing a sulfonamido moiety demonstrated their suitability as antibacterial agents, emphasizing the role of sulfonamide derivatives in developing new antibacterial therapies (Azab et al., 2013).

Antiviral Activities

Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides : The synthesis of thiadiazole sulfonamide derivatives and their evaluation for antiviral activities against the tobacco mosaic virus highlighted the potential use of sulfonamide compounds in virology and antiviral research (Chen et al., 2010).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-11-5-6-14(10-15(11)19)21(4)27(24,25)16-7-8-26-17(16)18(23)22-13(3)9-12(2)20-22/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFVPZGUPOHROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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